molecular formula C14H23NO2 B1604578 1-Decyl-pyrrole-2,5-dione CAS No. 20458-52-0

1-Decyl-pyrrole-2,5-dione

Cat. No.: B1604578
CAS No.: 20458-52-0
M. Wt: 237.34 g/mol
InChI Key: PZQWVKKXPIZFHC-UHFFFAOYSA-N
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Description

1-Decyl-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C14H23NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of primary amines with cyclic anhydrides in the presence of inert organic solvents or diluents . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

1-Decyl-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Decyl-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Decyl-3-pyrroline-2,5-dione
  • N-Decylmaleimide
  • 1-Ethyl-pyrrolidine-2,5-dione

Comparison: 1-Decyl-pyrrole-2,5-dione is unique due to its specific decyl substitution, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-decylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWVKKXPIZFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333584
Record name N-decyl maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20458-52-0
Record name N-decyl maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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